molecular formula C21H23N3O2 B4514282 (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone

(4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone

Cat. No.: B4514282
M. Wt: 349.4 g/mol
InChI Key: HGUMWNQMPDIGTL-UHFFFAOYSA-N
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Description

(4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and an indole moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 3-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: Finally, the methoxyphenyl-substituted piperazine is coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT1A receptor . Upon binding to the receptor, it induces a conformational change that triggers downstream signaling pathways involving G proteins and second messengers such as cyclic AMP and calcium ions. This modulation of serotonin signaling can influence mood, behavior, and various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone
  • (4-(4-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone
  • (4-(3-methoxyphenyl)piperazin-1-yl)(1-ethyl-1H-indol-5-yl)methanone

Uniqueness

The unique combination of the methoxyphenyl group and the indole moiety in (4-(3-methoxyphenyl)piperazin-1-yl)(1-methyl-1H-indol-5-yl)methanone provides distinct pharmacological properties, particularly in its interaction with serotonin receptors. This makes it a valuable compound for research in neuropharmacology and medicinal chemistry.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-(1-methylindol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-22-9-8-16-14-17(6-7-20(16)22)21(25)24-12-10-23(11-13-24)18-4-3-5-19(15-18)26-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUMWNQMPDIGTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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